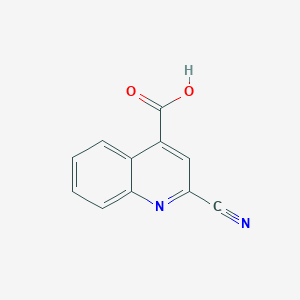

2-Cyanoquinoline-4-carboxylic acid

描述

Overview of Quinoline (B57606) Derivatives in Contemporary Chemical Research

Quinoline and its derivatives are a prominent class of heterocyclic compounds that feature a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is a cornerstone in medicinal chemistry and materials science due to the wide array of biological activities and physicochemical properties exhibited by its derivatives.

In contemporary chemical research, quinoline derivatives are extensively investigated for their potential as:

Anticancer Agents: Certain quinoline-based compounds have shown the ability to inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs). nih.gov

Antibacterial Agents: The quinoline core is a key feature in several antibacterial drugs. Research continues to explore new derivatives to combat the challenge of antibiotic resistance. nih.gov

Antiviral Agents: Some quinoline derivatives have been identified as potential inhibitors of viral replication.

Enzyme Inhibitors: The versatile structure of quinoline allows for the design of specific inhibitors for a range of enzymes, such as sirtuins and human dihydroorotate (B8406146) dehydrogenase (hDHODH).

The synthesis of quinoline derivatives is a well-established area of organic chemistry, with classic methods like the Doebner and Pfitzinger reactions being commonly employed to construct the quinoline core. nih.gov Modern synthetic approaches often focus on improving the efficiency and environmental footprint of these reactions.

Academic Importance of 2-Cyanoquinoline-4-carboxylic Acid and its Structural Analogues

While specific research on This compound is limited, the academic importance of its structural analogues is well-documented. These analogues, where the cyano group is replaced by other functionalities, serve as valuable scaffolds in drug discovery and materials science.

For instance, 2-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial properties and as HDAC inhibitors. nih.govnih.gov The phenyl group at the 2-position allows for a variety of substitutions, enabling the fine-tuning of the molecule's biological activity.

Similarly, 2-amino-quinoline-4-carboxylic acid and 2-chloro-quinoline-4-carboxylic acid are important intermediates in the synthesis of more complex molecules. nih.govscbt.com The amino and chloro groups provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries for screening purposes.

The academic interest in these analogues underscores the potential of the 2-substituted quinoline-4-carboxylic acid scaffold. It is plausible that This compound serves as a precursor or a reference compound in unpublished or proprietary research, given its commercial availability. The cyano group can be a useful synthetic handle, for example, through its hydrolysis to a carboxylic acid or its reduction to an amine.

Structure

3D Structure

属性

IUPAC Name |

2-cyanoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2/c12-6-7-5-9(11(14)15)8-3-1-2-4-10(8)13-7/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGKEMOFLRSBHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628594 | |

| Record name | 2-Cyanoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408531-38-4 | |

| Record name | 2-Cyanoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Structural Modifications of 2 Cyanoquinoline 4 Carboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, enabling the synthesis of esters, amides, and hydrazides, among other derivatives.

Esterification Reactions and Ester Derivatives

Esterification of the carboxylic acid moiety is a common strategy to mask the acidic proton, enhance lipophilicity, and create intermediates for further reactions. The most prevalent method for this conversion is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of an alcohol, which serves as both the reactant and the solvent. masterorganicchemistry.comyoutube.com

The mechanism proceeds via protonation of the carbonyl oxygen by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com

For quinoline-4-carboxylic acids, this reaction is typically carried out by refluxing the acid in the desired alcohol (e.g., methanol or ethanol) with a few drops of concentrated sulfuric acid. researchgate.net This method has been successfully applied to synthesize various methyl and ethyl quinoline-4-carboxylates. researchgate.netmdpi.com

Table 1: Examples of Esterification of Quinoline-4-Carboxylic Acid Derivatives

| Starting Material | Alcohol | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-Aryl-3-hydroxy-6-substituted quinoline-4-carboxylic acids | Methanol | H₂SO₄ | Methyl 2-aryl-3-hydroxy-6-substituted quinoline-4-carboxylates | researchgate.net |

Amidation Reactions for Carboxamide Synthesis

The conversion of the carboxylic acid to a carboxamide is a fundamental transformation that introduces a nitrogen-containing functional group, which can significantly alter the molecule's biological and chemical properties. The direct reaction of a carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the synthesis of quinoline-4-carboxamides typically proceeds through the activation of the carboxylic acid.

One common method involves converting the carboxylic acid to a more reactive acyl chloride. This is often achieved by treating the quinoline-4-carboxylic acid with thionyl chloride (SOCl₂), which produces the corresponding quinoline-4-carbonyl chloride. nih.gov This highly reactive intermediate can then be readily reacted with a primary or secondary amine to furnish the desired carboxamide. nih.gov

Alternatively, modern peptide coupling reagents can be employed for a milder and more efficient amidation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), can facilitate the direct coupling of the carboxylic acid with an amine at room temperature. nih.gov This method has been utilized for the synthesis of N-(4-sulfamoylphenyl)quinoline-2-carboxamide derivatives. nih.gov A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid amides have also been synthesized using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as the coupling agent. frontiersin.org

Table 2: Reagents for the Synthesis of Quinoline-4-Carboxamides

| Activation Method | Reagents | Amine Source | Application Example | Reference |

|---|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Phenylhydrazine | Synthesis of 2-(4-(dimethylamino)styryl)-N′-phenylquinoline-4-carbohydrazides | nih.gov |

| Peptide Coupling | HATU, DIPEA | Sulfanilamide | Synthesis of 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | nih.gov |

Formation of Hydrazide and Hydrazone Derivatives

Carbohydrazides are valuable synthetic intermediates derived from carboxylic acids. The most common route to synthesize quinoline-4-carbohydrazides involves a two-step process. First, the 2-cyanoquinoline-4-carboxylic acid is converted to its corresponding methyl or ethyl ester via Fischer esterification. This ester derivative is then refluxed with hydrazine hydrate (NH₂NH₂·H₂O), typically in an alcoholic solvent like methanol or ethanol (B145695), to yield the 2-cyanoquinoline-4-carbohydrazide. mdpi.comresearchgate.net

The resulting hydrazide is a versatile building block. The presence of the terminal -NH₂ group allows for condensation reactions with various aldehydes and ketones to form hydrazone derivatives. nih.gov For example, reacting a quinoline (B57606) carbohydrazide with a substituted aldehyde leads to the formation of the corresponding Schiff base, a quinoline-N-acylhydrazone. This reaction provides a straightforward method to further functionalize the quinoline scaffold.

Substituent Introduction and Manipulation on the Quinoline Core

Beyond modifications at the carboxylic acid, the quinoline ring itself offers opportunities for structural diversification, particularly at the heterocyclic nitrogen atom and the aromatic carbon positions.

N-Alkylation of the Quinoline Nitrogen Atom

The nitrogen atom of the quinoline ring is nucleophilic and can be readily alkylated to form quaternary quinolinium salts. This transformation is typically achieved by reacting the quinoline derivative with an alkyl halide (e.g., alkyl iodide or bromide) in a suitable solvent. researchgate.net The introduction of an alkyl group at the N1 position can significantly impact the electronic properties and steric profile of the molecule.

This N-alkylation strategy has been employed in the synthesis of novel quinoline-4-carboxylate (B1235159) derivatives. researchgate.net For instance, after esterification of the carboxylic acid, the resulting quinoline-4-carboxylate can be reacted with propargyl bromide to introduce an alkyne functionality via N-alkylation. researchgate.net This approach highlights a multi-step synthetic sequence where both the carboxylic acid and the quinoline nitrogen are sequentially functionalized.

Regioselective Introduction of Aryl and Heteroaryl Moieties

The introduction of new aryl or heteroaryl substituents onto the quinoline core is a powerful method for creating structural complexity. While direct C-H arylation of the quinoline ring can be challenging, modern cross-coupling methodologies have enabled such transformations.

One strategy involves the activation of the quinoline ring as an N-oxide. The C2 position of quinoline N-oxide is particularly susceptible to functionalization. Palladium-catalyzed C-H activation and subsequent cross-coupling reactions have been developed for the C2-arylation and C2-heteroarylation of quinoline N-oxides. mdpi.com For example, a Pd-catalyzed decarboxylative coupling has been used to link quinoline N-oxide with heteroaryl carboxylic acids, such as benzo[b]thiophene- and benzofuran-2-carboxylic acids, affording the C2-heteroarylated products in good yields. mdpi.com Although this method requires the initial oxidation of the quinoline nitrogen and subsequent reduction after the coupling reaction, it provides a regioselective route to 2-substituted quinolines that would be difficult to access otherwise.

Modifications at Positions C-3 and C-4 of the Quinoline Ring

The reactivity of the this compound core is dictated by its electronic properties. The presence of two powerful electron-withdrawing groups, the cyano group at C-2 and the carboxylic acid at C-4, renders the quinoline ring electron-deficient. This electronic nature significantly influences the strategies for its modification.

Modifications at the C-4 Position:

The carboxylic acid group at the C-4 position is the most accessible site for derivatization through well-established organic reactions. These transformations are fundamental for creating analogues and for providing a connection point for hybrid compound synthesis. Common derivatization reactions include:

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reacting it with various alcohols under acidic conditions (e.g., using a catalytic amount of sulfuric acid) imist.ma. This modification can alter the compound's solubility and pharmacokinetic properties.

Amidation: Formation of amides is a key strategy, often employed in the synthesis of biologically active molecules and hybrid systems. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The activated acyl chloride is then reacted with a primary or secondary amine to yield the desired amide. Alternatively, peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) can be used to facilitate amide bond formation directly without isolating the acyl chloride intermediate frontiersin.orgthermofisher.com.

Modifications at the C-3 Position:

Direct functionalization of the C-3 position is more complex due to the electronic deficiency of the quinoline ring, which deactivates it towards common electrophilic substitution reactions. However, modern synthetic methods involving transition-metal-catalyzed C-H activation provide potential pathways for this transformation. Research on pyridine (B92270) and quinoline systems has shown that C-3 selective functionalization is achievable. nih.gov For instance, palladium-catalyzed olefination has been used for the C3-alkenylation of pyridines and quinolines. nih.gov Similarly, nickel-catalyzed methods have been developed for the C-3 functionalization of quinolines with various electrophiles, including disulfides and aldehydes. rsc.org These advanced strategies could potentially be applied to introduce substituents at the C-3 position of this compound, thereby enabling the synthesis of a new class of derivatives.

Synthesis of Quinoline-Based Hybrid Compounds

Leveraging the C-4 carboxylic acid as a synthetic handle, this compound is an excellent starting block for constructing hybrid molecules. This approach involves covalently linking the quinoline core to other heterocyclic systems known for their biological relevance, such as imidazole and oxadiazole, to create novel chemical entities with potentially synergistic or unique activities.

Quinoline-Imidazole Hybrid Systems

The synthesis of hybrids incorporating an imidazole or benzimidazole ring typically utilizes the C-4 carboxylic acid for linkage. A common strategy involves the formation of an amide bond followed by a cyclization reaction. The general synthetic route proceeds through the activation of the carboxylic acid, followed by reaction with an appropriately substituted diamine.

For the creation of a quinoline-benzimidazole hybrid, the this compound is first converted into a more reactive form, such as an acyl chloride. This activated intermediate is then reacted with an o-phenylenediamine. The resulting amide intermediate undergoes a dehydrative cyclization, often promoted by heat or acid catalysis, to form the final benzimidazole ring system fused to the quinoline core via the linker.

| Step | Description | Reagents and Conditions | Intermediate/Product |

| 1 | Carboxylic Acid Activation | The carboxylic acid group of this compound is converted to a reactive acyl chloride. | Thionyl chloride (SOCl₂) or Oxalyl chloride, reflux. |

| 2 | Amide Formation | The activated acyl chloride is reacted with an o-phenylenediamine derivative in the presence of a base. | o-Phenylenediamine, Pyridine or Triethylamine, DCM, 0 °C to rt. |

| 3 | Cyclization | The intermediate amide undergoes intramolecular cyclization to form the benzimidazole ring. | Acetic acid, reflux or Polyphosphoric acid (PPA), heat. |

Oxadiazole-Quinoline Hybrid Systems

The 1,3,4-oxadiazole ring is a well-known bioisostere of ester and amide groups and is frequently incorporated into medicinal compounds. Hybrid molecules featuring both a quinoline and a 1,3,4-oxadiazole moiety are synthesized from this compound via a multi-step sequence that begins with the formation of a key carbohydrazide intermediate.

The synthetic pathway is initiated by converting the carboxylic acid to an ester, which is then reacted with hydrazine hydrate to produce 2-cyanoquinoline-4-carbohydrazide. This hydrazide is the pivotal precursor for the oxadiazole ring. The final cyclization step can be accomplished using various one-carbon reagents to yield the desired 1,3,4-oxadiazole ring. For example, treatment with carbon disulfide in a basic medium leads to a mercapto-substituted oxadiazole, which can be further alkylated to introduce additional diversity.

| Step | Description | Reagents and Conditions | Intermediate/Product |

| 1 | Esterification | The starting carboxylic acid is converted to its methyl or ethyl ester. | Methanol or Ethanol, cat. H₂SO₄, reflux. |

| 2 | Hydrazide Formation | The ester is treated with hydrazine hydrate to form the corresponding carbohydrazide. | Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol, reflux. |

| 3 | Oxadiazole Ring Formation | The carbohydrazide is cyclized. For a mercapto-oxadiazole, the reaction is performed with carbon disulfide. | a) Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol, reflux. b) Acidification (e.g., dil. HCl). |

| 4 | (Optional) Alkylation | The thiol group can be further functionalized by reacting with an alkyl halide. | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃), DMF. |

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-Cyanoquinoline-4-carboxylic acid and its derivatives, docking studies are crucial for understanding how they might interact with biological receptors, such as proteins and enzymes.

Molecular docking simulations have been extensively used to characterize how quinoline-4-carboxylic acid derivatives fit into the active sites of various enzymes. These studies reveal that the carboxylic acid group at position 4 is a critical feature, often forming key hydrogen bonds with amino acid residues in the enzyme's binding pocket. researchgate.net For instance, in studies involving derivatives of 2-phenyl-quinoline-4-carboxylic acid, docking simulations against targets like S. aureus and C. albicans proteins showed that the compounds established strong binding affinities through hydrogen bond interactions with key residues. researchgate.net Similarly, docking of 2-aryl/heteroaryl quinoline-4-carboxylic acids into the active site of the Mycobacterium tuberculosis protein (PDB ID: 2X22) highlighted specific hydrogen bond interactions. ijcps.org The quinoline (B57606) core itself typically engages in hydrophobic or π-π stacking interactions with aromatic residues within the active site. nih.gov The cyano group at position 2 can act as a hydrogen bond acceptor, further anchoring the ligand within the binding site and contributing to its binding affinity. researchgate.netnih.gov These computational models provide a detailed, atom-level view of the binding mode, which is essential for explaining the observed biological activity.

Beyond characterizing known interactions, molecular docking serves as a predictive tool. It can be used to screen libraries of virtual compounds based on the this compound scaffold against various biological targets to identify potential new inhibitors. For example, derivatives have been docked against the HIV reverse transcriptase binding site (PDB: 4I2P), with some compounds showing higher predicted binding affinities than standard drugs like elvitegravir (B1684570) and rilpivirine. nih.gov In another study, inverse virtual screening identified Leishmania major N-myristoyltransferase (LmNMT) as a likely high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives. researchgate.netfrontiersin.org Subsequent docking and molecular dynamics simulations confirmed stable binding, supporting the potential of this chemical scaffold for developing new antileishmanial agents. researchgate.netfrontiersin.org These predictive models are invaluable for prioritizing which novel compounds should be synthesized and tested in the laboratory, saving significant time and resources. nih.gov

Table 1: Molecular Docking of Quinoline-4-Carboxylic Acid Derivatives

| Derivative Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Application |

|---|---|---|---|---|

| 2-Aryl-quinoline-4-carboxylic acid | P-glycoprotein (6C0V) | -9.22 | Not Specified (Hydrophobic and H-bond) | Anticancer (MDR inhibitor) nih.gov |

| 2-Aryl/Heteroaryl-quinoline-4-carboxylic acid | Mycobacterium tuberculosis protein (2X22) | -7.4 to -8.9 | ARG43 | Antituberculosis ijcps.org |

| 2-Phenyl quinoline-4-carboxamide | S. aureus protein (2XCT) | Not Specified | Val30, Ala33, Asp39, Lys42 | Antibacterial researchgate.net |

| Pyrazoline-quinoline derivative | HIV Reverse Transcriptase (4I2P) | -10.67 | Not Specified | Anti-HIV nih.gov |

| 2-Aryl-quinoline-4-carboxylic acid | Leishmania major NMT (2WSA) | High | Not Specified | Antileishmanial researchgate.netfrontiersin.org |

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations provide insights into its geometry, stability, and reactivity. mdpi.comorientjchem.org These calculations can determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.gov

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap suggests that the molecule is more reactive. MEP maps visualize the electron density around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the carboxylic acid and cyano groups are expected to be electron-rich regions, making them sites for potential interactions. nih.gov DFT studies on related quinoline structures confirm that such theoretical calculations are highly effective for understanding molecular stability, analyzing interactions, and predicting electronic properties. mdpi.comresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net By partitioning the crystal space, it generates a surface that encodes information about all close contacts simultaneously. researchgate.net For derivatives of quinoline-4-carboxylic acid, this analysis has been used to understand the forces that govern their crystal packing. nih.govnih.gov

Table 2: Hirshfeld Surface Interaction Contributions for a Quinoline-4-Carboxylate (B1235159) Derivative

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 42.3% - 43.8% | Represents contacts between hydrogen atoms on adjacent molecules, a major component of van der Waals forces. researchgate.netnih.gov |

| C···H / H···C | 17.6% - 21.3% | Indicates interactions between carbon and hydrogen atoms, contributing to the overall packing stability. researchgate.netnih.gov |

| O···H / H···O | 9.9% - 34.5% | Corresponds to hydrogen bonds (C—H⋯O), represented by sharp spikes in the fingerprint plot. researchgate.netnih.gov |

| N···H / H···N | 14.1% | Highlights interactions involving nitrogen atoms, including potential weak hydrogen bonds. researchgate.net |

| C···C | ~17.0% (part of C···C, C···N, C···O contacts) | Suggests the presence of π-π stacking interactions between the aromatic quinoline rings. researchgate.net |

Note: Data is compiled from studies on different but structurally related quinoline-4-carboxylate derivatives. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies through Computational Modeling and Analysis

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Computational modeling plays a key role in establishing these relationships, often through Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models create a mathematical correlation between the structural or physicochemical properties of a series of compounds and their activities. nih.gov

For the quinoline-4-carboxylic acid scaffold, SAR studies have been used to optimize antiviral and anticancer agents. nih.gov For example, a QSAR study on quinoline derivatives as P-glycoprotein inhibitors used machine learning methods to correlate molecular descriptors with inhibitory activity, finding a strong predictive model (R² of 95%). nih.gov Such studies allow researchers to understand the minimum structural requirements for potent activity and to rationally design new analogs. nih.gov For this compound, SAR would focus on how the cyano group at position 2, the carboxylic acid at position 4, and other substitutions on the quinoline ring collectively impact the target biological effect. These analyses are crucial for optimizing lead compounds into more potent and selective drug candidates. nih.gov

In Silico Approaches for Activity Prediction and Compound Design

In silico approaches encompass a wide range of computational methods used in drug discovery, including molecular docking, DFT, and SAR, as well as other techniques like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and virtual screening. researchgate.netnih.gov These methods are integrated to design new compounds with desired properties and to predict their biological activities before they are ever synthesized. frontiersin.orgnih.gov

For the 2-aryl-quinoline-4-carboxylic acid scaffold, an integrated in silico workflow involving inverse virtual screening, molecular dynamics, and pharmacokinetic predictions was used to identify a potential molecular target (Leishmania NMT) and to assess the drug-likeness of the compounds. researchgate.netfrontiersin.org Such studies can predict properties like oral absorption, which was anticipated to be high for a series of related quinazolinone derivatives. nih.gov These comprehensive computational analyses provide vital information for the rational design of new molecules based on the this compound framework, guiding the development of novel therapeutic agents from the earliest stages. nih.govfrontiersin.org

Mechanistic Research in Biological Contexts in Vitro Studies

Investigations of Enzyme Inhibition Mechanisms

Derivatives of 2-Cyanoquinoline-4-carboxylic acid have been synthesized and evaluated for their inhibitory potential against a range of enzymes, demonstrating the versatility of this core structure in designing targeted inhibitors.

Study of Kinase Inhibition Profiles

The quinoline (B57606) core is a well-established scaffold for the development of kinase inhibitors. While no direct data for this compound is available, related quinoline derivatives have shown significant activity against key kinases.

Epidermal Growth Factor Receptor (EGFR) Kinase: Research into 4-anilinoquinoline-3-carbonitriles, which share a similar quinoline core, has shown them to be effective inhibitors of EGFR kinase. For instance, certain derivatives have demonstrated potent inhibition with IC50 values in the nanomolar range, comparable to established EGFR inhibitors. This suggests that the quinoline structure is a viable starting point for designing EGFR inhibitors.

Insulin-like Growth Factor Receptors (IGF-1R): Studies on 4-benzylquinoline (B14139861) derivatives have demonstrated their ability to inhibit the binding of insulin-like growth factor (IGF) to its binding proteins, which is a critical step in the IGF signaling pathway. This indicates the potential for quinoline-based compounds to modulate IGF-1R activity.

Inhibition of Deacetylases

Sirtuins, specifically SIRT3: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives has been investigated for their ability to inhibit sirtuins. nih.govnih.govfrontiersin.org One particular derivative, designated as molecule P6 , was identified as a potent and selective inhibitor of SIRT3. nih.govnih.govfrontiersin.org This molecule exhibited an IC50 value of 7.2 µM for SIRT3, showing significant selectivity over SIRT1 (IC50 = 32.6 µM) and SIRT2 (IC50 = 33.5 µM). nih.govnih.govfrontiersin.org Molecular docking studies suggest that the specific binding of this derivative within the active site of SIRT3 is responsible for its selective inhibition. nih.govnih.govfrontiersin.org

Table 1: Inhibitory Activity of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (Molecule P6) against Sirtuins

| Enzyme | IC50 (µM) |

|---|---|

| SIRT1 | 32.6 nih.govnih.govfrontiersin.org |

| SIRT2 | 33.5 nih.govnih.govfrontiersin.org |

| SIRT3 | 7.2 nih.govnih.govfrontiersin.org |

Modulation of Bacterial and Other Enzyme Systems

The quinoline scaffold is also a key component in compounds targeting bacterial enzymes.

DNA gyrase: Quinolone compounds are a well-known class of antibiotics that target bacterial DNA gyrase. While direct studies on this compound are not available, the broader class of quinoline carboxylic acids has been explored for antibacterial activity by targeting this essential enzyme.

Monoamine Oxidase (MAO): Although no specific data exists for this compound, studies on various quinoline carboxylic acid derivatives have shown potent inhibitory activity against both MAO-A and MAO-B, suggesting the potential of this scaffold for developing MAO inhibitors.

Acetylcholinesterase (AChE): Similar to MAO, various derivatives of quinoline carboxylic acid have been reported to exhibit inhibitory activity against acetylcholinesterase, a key enzyme in the nervous system.

TACE and AmpC Enzyme: Currently, there is no publicly available research demonstrating the direct inhibitory effects of this compound or its close derivatives on Tumor Necrosis Factor-α Converting Enzyme (TACE) or AmpC beta-lactamase.

Exploration of Specific Molecular Targets and Biochemical Pathways

The inhibitory activities of this compound derivatives point towards their potential to modulate specific biochemical pathways. For example, the inhibition of SIRT3 by its derivatives can impact cellular metabolism and stress responses. Specifically, the derivative known as molecule P6 was found to induce G0/G1 phase cell cycle arrest and promote cell differentiation in leukemia cell lines, highlighting a potential pathway through which these compounds exert their effects. nih.govnih.gov However, detailed investigations into the specific molecular targets and the broader biochemical pathways directly affected by this compound are yet to be reported.

Applications in Organic Synthesis and Material Science Research

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The structure of 2-Cyanoquinoline-4-carboxylic acid makes it an attractive starting point for the synthesis of more complex molecules. The quinoline (B57606) ring system itself is a common scaffold in many biologically active compounds. nih.govnih.gov The presence of both a cyano group and a carboxylic acid group on this framework offers multiple reaction sites for chemical modification.

The carboxylic acid group can readily undergo esterification or amidation reactions, allowing for the attachment of various functional groups. researchgate.net Simultaneously, the cyano group can be subjected to a range of transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. researchgate.net This dual reactivity allows for a high degree of molecular diversity to be generated from a single starting material.

While direct and extensive examples of complex molecule synthesis starting from this compound are not yet widely published, the fundamental reactivity of its constituent parts is well-established in organic chemistry. The synthesis of various quinoline-4-carboxylic acid derivatives through methods like the Doebner and Pfitzinger reactions is a common practice. researchgate.netnih.govresearchgate.net Furthermore, the functionalization of the quinoline ring at various positions is an active area of research. acs.orgnih.gov The strategic placement of the cyano group at the 2-position offers a unique handle for further chemical elaboration, distinct from other substituted quinolines.

Intermediacy in Agrochemical Research and Development

Quinoline derivatives have shown promise in the agricultural sector as potential pesticides, herbicides, and fertilizers. nih.gov A Chinese patent discloses the use of various quinoline derivatives, including those with cyano substituents, for controlling plant diseases. google.comgoogle.com While the patent covers a broad range of structures, it underscores the potential of the quinoline scaffold in agrochemical applications.

Although specific studies detailing the use of this compound as a direct intermediate in the development of commercial agrochemicals are not prevalent in publicly available literature, its structural motifs are relevant. The cyano group is a common feature in many active agrochemical compounds. researchgate.net The ability to synthesize a variety of derivatives from this compound makes it a candidate for inclusion in screening libraries for the discovery of new and effective crop protection agents.

Research in Functional Materials (e.g., Industrial Antioxidants based on Quinoline Derivatives)

The development of functional materials with specific properties is a key area of modern chemical research. Quinoline derivatives are being investigated for their potential in creating materials with applications in electronics and photonics. rsc.orgmdpi.com The inherent properties of the quinoline ring system, such as its aromaticity and ability to participate in charge transfer interactions, make it a suitable component for such materials. rsc.org

In the context of industrial antioxidants, quinoline derivatives have demonstrated significant antioxidant activity. ui.ac.idui.ac.idnih.gov This activity is often attributed to their ability to scavenge free radicals. researchgate.net Studies on various quinoline carboxylic acids have shown that they can inhibit oxidative processes. ui.ac.idui.ac.id While research specifically on the antioxidant properties of this compound is limited, the broader class of quinoline compounds shows potential in this area. The electron-withdrawing nature of the cyano group could modulate the electronic properties of the quinoline ring and, consequently, its antioxidant capacity. Further research is needed to fully elucidate the potential of this specific compound and its derivatives as industrial antioxidants.

Below is a table summarizing the types of reactions and potential applications of this compound based on the reactivity of its functional groups and the known applications of related compounds.

| Functional Group | Type of Reaction | Potential Application Area |

| Carboxylic Acid | Esterification, Amidation | Organic Synthesis, Medicinal Chemistry |

| Cyano Group | Hydrolysis, Reduction, Cycloaddition | Organic Synthesis, Heterocyclic Chemistry |

| Quinoline Core | Electrophilic/Nucleophilic Substitution | Agrochemicals, Functional Materials |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic reactions such as the Doebner and Pfitzinger reactions. researchgate.net However, these methods often face limitations such as harsh reaction conditions, low yields, and the use of toxic reagents. researchgate.net Future research is increasingly focused on developing novel and sustainable synthetic routes that align with the principles of green chemistry.

Key areas for future development include:

One-Pot Multicomponent Reactions (MCRs): These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency, atom economy, and reduced waste. tandfonline.com The development of new MCRs for the synthesis of 2-cyanoquinoline-4-carboxylic acid, potentially using environmentally benign solvents like water and ethylene (B1197577) glycol, is a promising avenue. tandfonline.comresearchgate.net

Novel Catalysis: Research into new and efficient catalysts is crucial. This includes the use of solid acid catalysts, which are often recyclable, and organocatalysts like p-toluenesulfonic acid, which can promote reactions under milder conditions. researchgate.netnih.gov The exploration of microwave-assisted synthesis also presents an opportunity to reduce reaction times and improve yields. researchgate.net

Sustainable Feedstocks: A significant future direction will be the utilization of renewable and readily available starting materials. This involves moving away from petroleum-based feedstocks towards bio-based alternatives.

A comparative look at traditional versus emerging synthetic strategies highlights the shift towards greener methodologies:

| Feature | Traditional Methods (e.g., Doebner, Pfitzinger) | Emerging Sustainable Methods |

| Reaction Conditions | Often harsh (e.g., high temperatures, strong acids/bases) researchgate.net | Mild and environmentally benign tandfonline.comresearchgate.net |

| Catalysts | Often toxic and non-recyclable researchgate.net | Recyclable solid acids, organocatalysts researchgate.netnih.gov |

| Solvents | Often hazardous organic solvents | Green solvents (e.g., water, ethanol) tandfonline.comresearchgate.net |

| Efficiency | Can be low yielding with by-product formation sci-hub.se | High yields, one-pot procedures researchgate.net |

Advanced Methodologies for Comprehensive Structural Elucidation

A thorough understanding of the three-dimensional structure of this compound and its derivatives is paramount for elucidating structure-activity relationships (SAR). While standard spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) are routinely used for characterization, future research will necessitate more advanced and comprehensive methodologies. nih.govresearchgate.net

Future directions in structural elucidation include:

Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals of this compound and its derivatives will be a key objective. X-ray crystallography provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry, which is invaluable for understanding intermolecular interactions in the solid state.

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, will be employed for more detailed structural assignments, especially for complex derivatives.

Computational Structural Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), will be used in concert with experimental data to predict and refine molecular geometries, electronic properties, and spectroscopic parameters. acs.org

Refined Computational Design and Predictive Modeling for Enhanced Efficacy

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, future research will leverage these tools to design new derivatives with enhanced efficacy and to predict their biological activities and properties.

Key areas for advancement include:

Quantitative Structure-Activity Relationship (QSAR): The development of robust QSAR models will enable the prediction of the biological activity of novel this compound derivatives based on their physicochemical properties. nih.gov These models can significantly reduce the time and cost associated with synthesizing and screening new compounds.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR techniques provide detailed three-dimensional contour maps that highlight the regions of a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are crucial for activity. nih.gov This information is instrumental in guiding the design of more potent analogs.

Molecular Docking: Docking studies will be employed to predict the binding modes of this compound derivatives within the active sites of biological targets, such as enzymes and receptors. nih.govnih.gov This allows for the rational design of compounds with improved binding affinity and selectivity. Machine learning algorithms are also being integrated to improve the predictive power of these models. doaj.orgaip.org

Predictive modeling has shown promise in identifying promising drug candidates and understanding their mechanisms of action. nih.gov The application of these techniques to this compound will undoubtedly accelerate the discovery of new therapeutic agents.

Emerging Applications in Chemical Biology and Catalysis

The versatile scaffold of this compound opens up possibilities for its application in emerging fields beyond its traditional use as a building block for pharmaceuticals.

Future research will explore its potential in:

Chemical Biology: The quinoline core is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. doaj.org Derivatives of this compound could be developed as chemical probes to study biological processes, or as inhibitors of specific enzymes, such as kinases or deacetylases, which are often implicated in disease. researchgate.netnih.gov

Catalysis: The nitrogen atom in the quinoline ring and the carboxylic acid and cyano groups offer potential coordination sites for metal ions. This suggests that this compound and its derivatives could be utilized as ligands in the development of novel metal-based catalysts for a variety of organic transformations. Advanced characterization techniques like operando X-ray absorption spectroscopy can be used to study the catalyst structure under reaction conditions. acs.org

Bioorthogonal Chemistry: The unique reactivity of the cyano group could potentially be exploited in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

The exploration of these emerging applications will significantly broaden the scientific and technological impact of this compound.

常见问题

Q. What are the common synthetic routes for preparing 2-cyanoquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclization or functional group modification. For example, chlorination of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid using POCl₃ in DMF under reflux can yield halogenated intermediates, which may be further modified to introduce cyano groups via nucleophilic substitution or cyanation reactions . Key factors affecting yield include reaction temperature (e.g., reflux at 100°C), stoichiometry of reagents (e.g., 10 eq. POCl₃), and post-reaction workup (e.g., ice-cold water precipitation to isolate products) . Purity can be optimized using recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR can confirm the quinoline backbone and substituent positions (e.g., cyano at C2, carboxylic acid at C4).

- X-ray crystallography : Resolves bond angles and spatial arrangement of functional groups, as demonstrated for analogous compounds like 2-(4-methylphenyl)quinoline-4-carboxylic acid .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₁H₆N₂O₂) and isotopic patterns.

- FT-IR : Identifies characteristic peaks for -CN (~2200 cm⁻¹) and -COOH (~1700 cm⁻¹) .

Q. How does the solubility profile of this compound impact its utility in biological assays?

The compound’s solubility is pH-dependent due to the carboxylic acid group. In aqueous buffers (pH > 7), the deprotonated form enhances solubility, facilitating in vitro studies. In organic solvents (e.g., DMSO, DMF), solubility supports synthetic modifications. Pre-formulation studies using co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) may improve bioavailability for cell-based assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability.

- Molecular docking : Screens derivatives against target proteins (e.g., antimicrobial enzymes) to prioritize synthesis. For example, 4-(adamantyl)quinoline-2-carboxylic acid derivatives were optimized for antitubercular activity using similar approaches .

- MD simulations : Evaluates binding kinetics and conformational stability in biological environments .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-response profiling : Establish EC₅₀/IC₅₀ values to differentiate target-specific activity from nonspecific toxicity.

- Metabolite analysis : LC-MS/MS identifies degradation products or active metabolites that may confound results.

- Strain-specific assays : Test against isogenic bacterial strains (e.g., efflux pump mutants) to isolate resistance mechanisms .

Q. How can regioselective functionalization of the quinoline ring be achieved to expand the compound’s applicability?

- Directed C-H activation : Use palladium catalysts to introduce substituents at specific positions (e.g., C6 or C7).

- Protecting group strategies : Temporarily block the carboxylic acid group to enable cyano modification at C2 without side reactions .

- Microwave-assisted synthesis : Accelerates reaction rates and improves regioselectivity in heterocyclic systems .

Q. What are the best practices for validating the compound’s stability under long-term storage or experimental conditions?

- Forced degradation studies : Expose to heat (40–60°C), light (UV/vis), and humidity (75% RH) to identify degradation pathways.

- HPLC-UV monitoring : Track purity over time; use C18 columns with acetonitrile/water gradients.

- Lyophilization : Enhances stability for biological samples by removing hydrolytic water .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray for structure confirmation).

- Experimental Design : Include positive/negative controls (e.g., known inhibitors for bioactivity assays) and triplicate measurements for statistical rigor .

- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, especially derivatives with potential cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。